molecular formula C14H17N5O B2488912 N-phenethyl-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide CAS No. 2320178-93-4

N-phenethyl-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide

Cat. No.: B2488912
CAS No.: 2320178-93-4
M. Wt: 271.324
InChI Key: FXALPYABHDMLFR-UHFFFAOYSA-N
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Description

N-phenethyl-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a compound that features a 1,2,3-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide typically involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency, mild reaction conditions, and high yields. The general synthetic route includes the following steps:

  • Preparation of the azide precursor.
  • Preparation of the alkyne precursor.
  • Cycloaddition reaction between the azide and alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

Industrial Production Methods

Industrial production of this compound may involve scaling up the click chemistry process. The use of continuous flow reactors can enhance the efficiency and safety of the synthesis. Additionally, the reaction conditions can be optimized to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the triazole ring.

Scientific Research Applications

N-phenethyl-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used as a probe in biological assays to study enzyme interactions and cellular processes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring structure and have similar chemical properties.

    Azetidine derivatives: Compounds containing the azetidine ring can have similar reactivity and applications.

Uniqueness

N-phenethyl-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is unique due to the combination of the triazole and azetidine rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications and the potential for developing new materials and therapeutic agents.

Properties

IUPAC Name

N-(2-phenylethyl)-3-(triazol-2-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c20-14(15-7-6-12-4-2-1-3-5-12)18-10-13(11-18)19-16-8-9-17-19/h1-5,8-9,13H,6-7,10-11H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXALPYABHDMLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCCC2=CC=CC=C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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